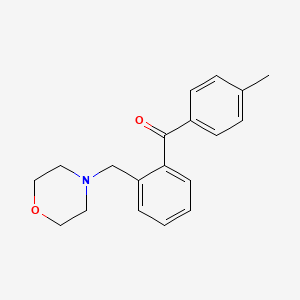

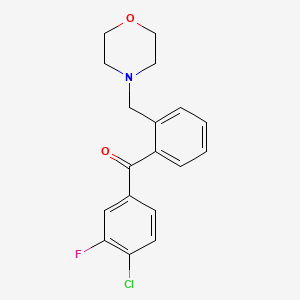

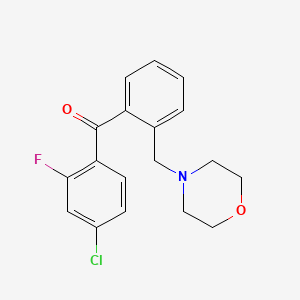

![molecular formula C19H27NO3 B1327315 Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate CAS No. 898755-61-8](/img/structure/B1327315.png)

Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the use of bicyclic structures and the incorporation of phenyl groups in the synthesis process . Another synthesis route for a related compound, ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, was achieved through a four-step synthesis from 4-methylthioazetidin-2-one . These methods suggest that the synthesis of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate might also involve building bicyclic structures and introducing phenyl groups at specific positions.

Molecular Structure Analysis

The molecular structure of related compounds shows the presence of bicyclic systems and various functional groups. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate features a cyclohexanone ring in a chair conformation with substituents in specific configurations . This information can be used to infer that Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate may also exhibit a complex three-dimensional structure with multiple chiral centers, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate, but they do provide insights into the reactivity of similar compounds. For example, the reaction of cycloheptanone with potassium persulfate followed by oxidation with PCC suggests that the compound may also undergo oxidation reactions to introduce or modify oxo groups . Additionally, the Michael-Aldol condensation used to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate indicates that carbonyl chemistry plays a significant role in the synthesis and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate can be speculated based on related compounds. The presence of ester, ketone, and hydroxy groups in these compounds suggests that they may have specific solubility characteristics, boiling points, and melting points. For instance, the intermolecular hydrogen bonding observed in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate could imply that Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate may also form hydrogen bonds, affecting its solubility and crystalline structure . Additionally, the oxidation of alcohols to ketones or aldehydes, as seen in the synthesis of ethyl or methyl 7-oxoheptanoate, suggests that the compound may be sensitive to oxidizing agents and could have specific storage requirements .

科学的研究の応用

Antiproliferative Activity

Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate and its derivatives have been explored for their antiproliferative activities. For instance, one study synthesized derivatives of this compound, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells (A549) (Nurieva et al., 2015).

Chemical Synthesis and Cyclization

The chemical synthesis and cyclization processes of related compounds have been a topic of research. Ethyl 2-(1-phenylpiperidin-2-yl) acetate, for instance, was formed through spontaneous cyclization from a similar compound, highlighting the chemical reactivity and potential applications in synthetic chemistry (Ramos et al., 2011).

Antimalarial and Antimycobacterium Activity

Derivatives of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate have been evaluated for their antimalarial activities. For example, a study synthesized derivatives with varying side chains and tested their in vitro activity against Plasmodium falciparum and antimycobacterium, revealing potential therapeutic applications (Ningsanont et al., 2003).

Potential in Multifunctional Chemosensors

Research has also focused on the potential use of related compounds in developing multifunctional chemosensors. A study synthesized a new colorimetric chemosensor based on a hybrid dye, indicating the utility of these compounds in detecting various metal cations (Aysha et al., 2021).

特性

IUPAC Name |

ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-23-19(22)12-5-3-4-11-18(21)17-10-7-6-9-16(17)15-20-13-8-14-20/h6-7,9-10H,2-5,8,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYHVBYKBWZVDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643740 |

Source

|

| Record name | Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate | |

CAS RN |

898755-61-8 |

Source

|

| Record name | Ethyl 2-(1-azetidinylmethyl)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

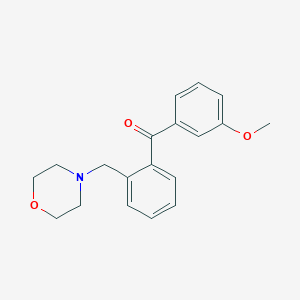

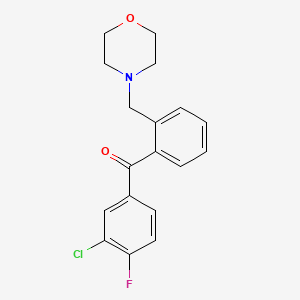

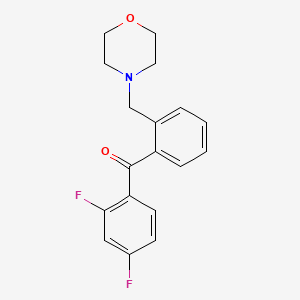

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)

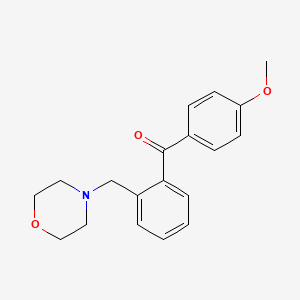

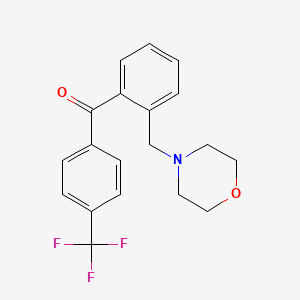

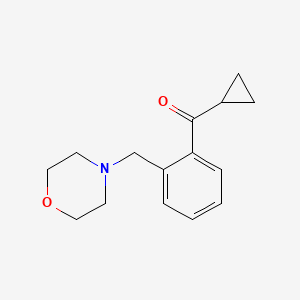

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

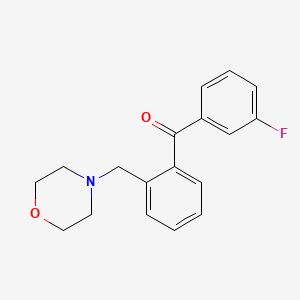

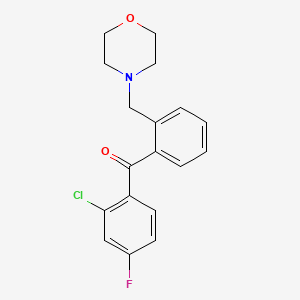

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)